molecular formula C13H23BO2 B3246029 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 174090-32-5

2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3246029
CAS No.: 174090-32-5
M. Wt: 222.13 g/mol
InChI Key: CNSYSSKZSIOBBT-UHFFFAOYSA-N
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Description

2-(Bicyclo[221]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its bicyclic structure and boronic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bicyclo[2.2.1]heptan-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with appropriate reagents under controlled conditions. Common synthetic routes include:

  • Grignard Reaction: Reacting a Grignard reagent derived from 2-bicyclo[2.2.1]heptan-2-yl with a boronic acid derivative.

  • Boronic Acid Coupling: Using a boronic acid derivative and a suitable coupling agent to form the desired compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding boronic acids or esters.

  • Reduction: Reduction to form boronic esters or boronic acids.

  • Substitution Reactions: Reactions with nucleophiles to form new boronic acid derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Nucleophiles like amines or alcohols, and coupling agents like palladium catalysts.

Major Products Formed:

  • Boronic Acids: Resulting from oxidation reactions.

  • Boronic Esters: Formed through reduction or substitution reactions.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its boronic acid functionality makes it a versatile reagent for cross-coupling reactions, which are essential in the construction of pharmaceuticals and organic materials.

Biology: The compound has potential applications in biological research, particularly in the development of boronic acid-based sensors for detecting biomolecules. Its ability to form stable complexes with sugars and other biomolecules makes it useful in glycomics and proteomics.

Medicine: In medicinal chemistry, 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for its potential therapeutic applications. Its boronic acid moiety can interact with biological targets, making it a candidate for drug development.

Industry: The compound is also used in materials science for the development of advanced materials, including polymers and coatings. Its unique structure and reactivity make it suitable for creating new materials with desirable properties.

Mechanism of Action

The mechanism by which 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with various biological molecules, such as enzymes and receptors, leading to modulation of biological processes.

Molecular Targets and Pathways:

  • Enzymes: Boronic acids can inhibit enzymes by forming complexes with their active sites.

  • Receptors: Interaction with receptors can modulate signaling pathways and cellular responses.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents.

  • Boronic Esters: Compounds with similar boronic ester functionalities.

  • Norbornane Derivatives: Compounds derived from norbornane with various functional groups.

Uniqueness: 2-(Bicyclo[22

This comprehensive overview highlights the significance of 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-8-9-5-6-10(11)7-9/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSYSSKZSIOBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174090-32-5
Record name 2-{bicyclo[2.2.1]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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